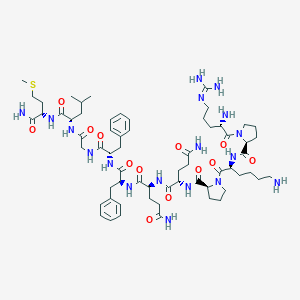

Substance P

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPLDHMAVUMIW-CUZNLEPHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O13S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33507-63-0 |

Source

|

| Record name | Substance P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Journey of a Neuropeptide: A Technical Guide to the Post-Translational Processing of Substance P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator of pain transmission, neurogenic inflammation, and various physiological and pathophysiological processes.[1][2][3] Its biological activity is contingent upon a series of precise post-translational modifications that convert an inactive precursor protein into the mature, amidated peptide.[1] Understanding this intricate processing pathway is critical for researchers in neuroscience, immunology, and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting this compound-mediated pathways. This technical guide provides an in-depth exploration of the core mechanisms of this compound post-translational processing, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

From Gene to Precursor: The Protachykinin-1 Gene (TAC1)

The journey of this compound begins with the transcription and translation of the TAC1 gene (previously also known as TAC2).[2] This gene encodes a precursor protein called preprotachykinin-A (PPT-A). Through alternative splicing of the primary transcript of the TAC1 gene, multiple mRNA isoforms (α, β, γ, and δ) can be generated. All four isoforms contain the coding sequence for this compound, which is located on exon 3. The β and γ isoforms also encode for another tachykinin, Neurokinin A (NKA). This differential splicing allows for tissue-specific expression and regulation of tachykinin peptides.

The Post-Translational Processing Cascade

Following translation, the preprotachykinin-A polypeptide undergoes a series of enzymatic modifications within the secretory pathway to yield the biologically active this compound. This process involves endoproteolytic cleavage, exoproteolytic trimming, and a final C-terminal amidation.

Endoproteolytic Cleavage by Prohormone Convertases (PCs)

The initial and critical step in liberating the this compound sequence from the precursor protein is the endoproteolytic cleavage at specific sites flanking the peptide. This is primarily carried out by members of the prohormone convertase (PC) family of serine proteases, notably PC1/3 and PC2. These enzymes recognize and cleave at the C-terminal side of paired basic amino acid residues (e.g., Lys-Arg, Arg-Arg).

The protachykinin-1 precursor contains several of these cleavage sites, and the concerted action of PC1/3 and PC2 is necessary for the efficient production of this compound and other tachykinin peptides. Studies in knockout mice have demonstrated that the absence of PC2 significantly impairs the processing of protachykinin A and B. The cleavage efficiency at these sites can be influenced by the specific amino acid context surrounding the basic residues.

Exoproteolytic Trimming by Carboxypeptidase E (CPE)

Following the endoproteolytic cleavage by prohormone convertases, the resulting peptide intermediates often retain C-terminal basic residues (lysine or arginine). These residues are subsequently removed by the action of Carboxypeptidase E (CPE), also known as carboxypeptidase H or enkephalin convertase. CPE is a carboxypeptidase B-like exopeptidase that is localized in secretory granules and has an optimal pH of 5.5. The removal of these basic residues is a crucial step in preparing the peptide for its final modification.

C-terminal Amidation by Peptidylglycine α-Amidating Monooxygenase (PAM)

The final and essential step for the biological activity of this compound is the amidation of its C-terminal methionine residue. This reaction is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). The substrate for PAM is the glycine-extended this compound precursor (SP-Gly). The amidation process occurs in two sequential steps:

-

Peptidylglycine α-hydroxylating monooxygenase (PHM) domain: This domain hydroxylates the α-carbon of the C-terminal glycine.

-

Peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain: This domain cleaves the N-Cα bond, releasing glyoxylate and the final α-amidated this compound peptide.

This C-terminal amide is critical for the proper binding of this compound to its receptor and for its biological activity.

Quantitative Data on this compound Processing

The efficiency of each step in the post-translational processing of this compound is crucial for determining the final yield of the active peptide. While comprehensive kinetic data for every enzyme with this compound precursors are not fully elucidated, the following tables summarize available quantitative information.

| Enzyme | Substrate | Km (µM) | Vmax | Notes |

| Prohormone Convertases | ||||

| PC1/3 | Protachykinin-A | N/A | N/A | PC1/3 is essential for the initial cleavage of the precursor. Specific kinetic parameters for protachykinin-A are not readily available, but its action is a prerequisite for subsequent processing. |

| PC2 | Protachykinin-A intermediates | N/A | N/A | PC2 is also crucial for protachykinin processing. Studies on PC2 knockout mice show a significant reduction in this compound levels, indicating its non-redundant role. |

| Carboxypeptidase E (CPE) | Tachykinin precursors with C-terminal basic residues | N/A | N/A | CPE efficiently removes C-terminal basic residues. While specific Km and Vmax values for this compound intermediates are not detailed in the literature, its high efficiency is inferred from the low abundance of unprocessed precursors in vivo. The enzyme exhibits optimal activity at an acidic pH (around 5.5) typical of secretory granules. |

| Peptidylglycine α-Amidating Monooxygenase (PAM) | ||||

| Dansyl-Tyr-Val-Gly | 4-10 | N/A | This is a commonly used synthetic substrate for PAM activity assays. | |

| Ac-Tyr-Val-Gly | ~20 | N/A | Another synthetic substrate used to characterize PAM kinetics. |

Table 1: Kinetic Parameters of Key Enzymes in this compound Processing. N/A indicates that specific data for this compound precursors are not available in the reviewed literature.

| Tissue/Fluid | Method | Concentration Range | Reference(s) |

| Human Dental Pulp (Painful) | Radioimmunoassay | Mean ~15 fmol/mg tissue | |

| Human Dental Pulp (Healthy) | Radioimmunoassay | Mean ~5 fmol/mg tissue | |

| Human Plasma (Male) | Radioimmunoassay | Average 298 pg/mL | |

| Human Plasma (Female) | Radioimmunoassay | Average 251 pg/mL | |

| Porcine Pituitary | Radioimmunoassay | 379 ng/g wet weight | |

| Porcine Ileum | Radioimmunoassay | 7.9 ng/g wet weight | |

| Porcine Jejunum | Radioimmunoassay | 1.9 ng/g wet weight | |

| Rat Dorsal Horn | Immunohistochemistry | Staining density varies with neuropathic state | |

| Human Gingival Crevicular Fluid (Painful Teeth) | Radioimmunoassay | Significantly higher than healthy controls |

Table 2: Quantitative Analysis of this compound in Various Tissues and Fluids.

Experimental Protocols

The study of this compound and its post-translational processing relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Tissue Extraction for this compound Analysis

-

Tissue Dissection and Homogenization:

-

Dissect the tissue of interest on ice and wash with ice-cold phosphate-buffered saline (PBS) to remove blood.

-

For neuropeptide extraction, boiling in 0.5 M acetic acid for 10 minutes is a common method to inactivate endogenous proteases.

-

Alternatively, for protein analysis, homogenize the tissue in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% Na-deoxycholate, and protease inhibitors). Use approximately 500 µl of buffer for every 10 mg of tissue.

-

Keep the sample on ice for 30 minutes with occasional vortexing.

-

-

Cell Lysis and Clarification:

-

Sonicate the homogenate to further disrupt cells and shear DNA.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the extracted proteins and peptides.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay.

-

Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

-

Sample Preparation:

-

For plasma samples, protein precipitation is a common first step. This can be achieved by adding an equal volume of a solvent like acetonitrile containing 0.1% formic acid.

-

Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

Use a C18 analytical column (e.g., 1.0 x 50 mm, 5 µm particles).

-

Employ a gradient elution with a mobile phase consisting of:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

A typical gradient might be a linear ramp from 100% A to a mixture of A and B over several minutes at a flow rate of approximately 0.2 µl/min.

-

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

-

Optimize the precursor-to-product ion transitions for this compound and any internal standards.

-

Quantification of this compound by Radioimmunoassay (RIA)

-

Assay Principle:

-

RIA is a competitive binding assay where unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-labeled) for binding to a limited amount of anti-Substance P antibody.

-

-

Procedure:

-

Prepare a standard curve using known concentrations of unlabeled this compound.

-

Incubate the standards or samples with the anti-Substance P antibody and the radiolabeled this compound.

-

Separate the antibody-bound and free radiolabeled this compound. A common method is the use of dextran-coated charcoal, which adsorbs the free peptide.

-

Measure the radioactivity of the antibody-bound fraction using a gamma counter.

-

The amount of radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.

-

-

Data Analysis:

-

Plot the radioactivity of the standards against their concentrations to generate a standard curve.

-

Determine the concentration of this compound in the samples by interpolating their radioactivity values on the standard curve.

-

Visualization of Pathways and Workflows

Post-Translational Processing of this compound

Caption: Workflow of this compound post-translational processing.

This compound Signaling Pathway via the NK1 Receptor

Caption: this compound signaling through the NK1 receptor.

Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification.

Conclusion

The post-translational processing of this compound is a highly regulated and complex process that is fundamental to its biological function. From the alternative splicing of the TAC1 gene to the sequential enzymatic modifications in the secretory pathway, each step is critical in producing the mature, amidated peptide. A thorough understanding of this pathway, supported by robust quantitative methods and a clear comprehension of the downstream signaling events, is essential for advancing our knowledge of this compound's role in health and disease and for the development of targeted therapeutic interventions. This guide provides a foundational resource for professionals in the field, integrating key data and methodologies to facilitate further research and drug discovery efforts.

References

A Technical Guide to the Expression of Substance P in Dorsal Root Ganglion Neurons

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an 11-amino acid neuropeptide of the tachykinin family, encoded by the Tachykinin Precursor 1 (TAC1) gene.[1][2] It is a key molecule in sensory neurotransmission, particularly in the context of nociception and neurogenic inflammation.[3][4] Within the peripheral nervous system, the dorsal root ganglia (DRG) serve as the primary site for the synthesis of SP in sensory neurons.[4] From the DRG, SP is transported to both the central terminals in the spinal cord's dorsal horn and the peripheral terminals in various tissues, where it is released in response to noxious stimuli.

The expression of SP is not uniform across the heterogeneous population of DRG neurons and is subject to dynamic regulation, particularly following nerve injury. Understanding the precise expression patterns, regulatory mechanisms, and signaling pathways of SP in DRG neurons is critical for identifying novel therapeutic targets for pain, inflammation, and related neurological disorders. This guide provides a comprehensive overview of SP expression, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Quantitative Analysis of this compound Expression in DRG Neurons

This compound is predominantly expressed in small- to medium-sized nociceptive C-fiber sensory neurons. However, its expression profile is plastic and can be significantly altered by physiological and pathological conditions such as nerve injury.

Basal Expression and Co-localization

Under normal physiological conditions, SP is estimated to be present in 6-20% of the total DRG neuronal population. These neurons often co-express other key sensory neuropeptides and receptors.

Table 1: Basal Expression and Co-localization of this compound in DRG Neurons

| Marker Co-expressed with this compound | Neuronal Subpopulation | Percentage of Co-localization | Species | Reference |

|---|---|---|---|---|

| Calcitonin Gene-Related Peptide (CGRP) | Uterine Cervix-Supplying Neurons | 77.9% of Phoenixin-positive neurons | Porcine | |

| Mu-Opioid Receptor (MOR) | General DRG Neurons | 78.26 ± 6.09% of SP-positive neurons | Rat | |

| κ-Opioid Receptor (OPRK1 mRNA) | General DRG Neurons | Expressed in peptidergic afferents containing SP | Human |

| Cholecystokinin-octapeptide (CCK) | Small Neurons (<20 µm) | Co-exists in a subpopulation of SP neurons | Rat | |

Expression Changes Following Nerve Injury

Peripheral nerve injury, such as axotomy, induces significant and complex changes in SP expression within the DRG. These changes are notably different between small and large diameter neurons over time. Following a unilateral L5 spinal nerve transection in rats, a dynamic shift in SP expression occurs.

Table 2: Time Course of Changes in this compound Expression in L5 DRG Neurons Following Axotomy

| Neuron Size | Days Post-Operation (dpo) | % of SP-Positive Neurons (Axotomized) | % of SP-Positive Neurons (Control) | Key Finding |

|---|---|---|---|---|

| Small (≤ 800 µm²) | 1 | 31.3% ± 3.0% | 21.4% ± 2.6% | Significant Increase |

| 3 | 31.4% ± 3.2% | 21.4% ± 2.6% | Significant Increase | |

| 7 | 13.3% ± 2.5% | 21.4% ± 2.6% | Significant Decrease | |

| 14 | 12.5% ± 3.1% | 21.4% ± 2.6% | Significant Decrease | |

| Large (> 800 µm²) | 2 | 10.3% ± 3.1% | 1.1% ± 2.1% | Significant Increase |

| 4 | 14.0% ± 3.2% | 1.1% ± 2.1% | Significant Increase | |

| 7 | 7.4% ± 2.1% | 1.1% ± 2.1% | Significant Increase | |

| 14 | 7.5% ± 2.6% | 1.1% ± 2.1% | Significant Increase |

Data derived from Wang et al., 2007.

This demonstrates an initial upregulation of SP in small neurons followed by a later downregulation, while large neurons, which normally do not express SP, show a sustained de novo synthesis of the peptide.

Regulation of this compound Synthesis and Release

The expression of the TAC1 gene and the subsequent synthesis and release of SP are tightly regulated by various signaling pathways, often initiated by nerve injury or inflammation.

Wnt/β-Catenin Signaling Pathway

Recent studies have implicated the Wnt/β-catenin signaling pathway as a key regulator of SP biosynthesis and release in DRG neurons, particularly after nerve injury. Activation of this pathway leads to the nuclear accumulation of β-catenin, which in turn modulates the expression of genes like COX-2 that influence SP production.

This compound Signaling Pathways

This compound exerts its biological effects by binding to neurokinin (NK) receptors, which are G protein-coupled receptors (GPCRs). The primary receptor for SP is the neurokinin-1 receptor (NK1R), although it can also interact with NK2R and NK3R with lower affinity.

The binding of SP to NK1R on postsynaptic neurons or other target cells initiates a cascade of intracellular signaling events. This process is crucial for transmitting pain signals, modulating neuronal excitability, and initiating neurogenic inflammation. The NK1R can couple to multiple G proteins, primarily Gq and Gs, leading to the activation of distinct downstream pathways.

Activation of the Gq pathway leads to phosphoinositide hydrolysis and intracellular calcium mobilization, while the Gs pathway increases cAMP levels. Both pathways can converge on the activation of mitogen-activated protein kinases (MAPKs) and transcription factors like NF-κB, ultimately altering neuronal function and gene expression.

Experimental Methodologies

Investigating the expression and function of this compound in DRG neurons requires specific and reliable experimental techniques. The following sections detail common protocols used in the field.

Experimental Workflow: Immunohistochemistry

Immunohistochemistry (IHC) is a cornerstone technique for visualizing the location and distribution of SP-positive neurons within DRG tissue. The general workflow involves tissue fixation, sectioning, antibody labeling, and microscopic analysis.

Detailed Protocol: Immunohistochemistry for this compound in Rat DRG

This protocol is a synthesized representation based on methodologies reported in the literature.

1. Tissue Preparation:

- Anesthetize the animal with an overdose of sodium pentobarbital (e.g., 200 mg/kg, i.p.).

- Perform transcardial perfusion, first with heparinized 0.1 M phosphate-buffered saline (PBS, pH 7.4) to clear blood, followed by a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).

- Dissect the target DRGs (e.g., L4, L5) and post-fix them in the same fixative solution for 1-2 hours at 4°C.

- Transfer the ganglia to a cryoprotectant solution (e.g., 30% sucrose in PBS) and store overnight at 4°C until they sink.

2. Sectioning:

- Embed the cryoprotected DRGs in an optimal cutting temperature (OCT) compound and freeze.

- Cut 10-16 µm thick sections using a cryostat and mount them on charged glass slides.

3. Immunostaining:

- Wash the sections in PBS (3 x 5 minutes).

- Incubate sections in a blocking solution (e.g., PBS containing 10% normal serum, 0.1% bovine serum albumin, and 0.3% Triton X-100) for 1 hour at room temperature.

- Incubate the sections with a primary antibody against this compound (e.g., rabbit anti-SP, diluted 1:1000) overnight at 4°C in a humidified chamber.

- Wash sections in PBS (3 x 10 minutes).

- Incubate with a biotinylated secondary antibody (e.g., biotinylated goat anti-rabbit IgG, diluted 1:500) for 1.5-2 hours at room temperature.

- Wash sections in PBS (3 x 10 minutes).

- Incubate with an avidin-biotin-peroxidase complex (e.g., Extravidin-HRP, 1:1500) for 1-2 hours.

- Wash sections in PBS (3 x 10 minutes).

- Develop the signal using a chromogen solution such as diaminobenzidine (DAB), often intensified with nickel, to produce a visible precipitate.

4. Analysis:

- Dehydrate the sections through an alcohol gradient, clear with xylene, and coverslip.

- Visualize using a light microscope. SP-positive neurons will be identified by the dark precipitate.

- Perform quantitative analysis by counting labeled neurons and measuring cell body size using image analysis software.

Protocol Summary: RT-qPCR for TAC1 mRNA Expression

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the levels of TAC1 mRNA, providing a measure of gene expression.

1. RNA Extraction:

- Dissect fresh or frozen DRG tissue.

- Homogenize the tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

2. cDNA Synthesis:

- Assess RNA quality and quantity using a spectrophotometer.

- Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

3. qPCR:

- Prepare a reaction mixture containing cDNA template, specific primers for the TAC1 gene, a reference (housekeeping) gene (e.g., 18S, GAPDH), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

- Run the reaction on a qPCR instrument.

- Analyze the resulting amplification curves to determine the cycle threshold (Ct) values.

4. Data Analysis:

- Calculate the relative expression of TAC1 mRNA by normalizing the Ct values to the reference gene using a method such as the ΔΔCt method.

Conclusion and Future Directions

This compound is a fundamentally important neuropeptide in the physiology of dorsal root ganglion neurons. Its expression is largely confined to nociceptive neurons under basal conditions but undergoes a profound and dynamic reprogramming following nerve injury, including a phenotypic switch in large-diameter neurons. The synthesis and signaling of SP are controlled by complex pathways, including the Wnt/β-catenin and MAPK cascades, which represent potential targets for therapeutic intervention.

For drug development professionals, the detailed understanding of these molecular events is paramount. Targeting the NK1R has been a long-standing goal for analgesic and anti-inflammatory drug design. Furthermore, modulating the upstream regulatory pathways that control TAC1 gene expression or the downstream effectors of SP signaling could offer novel strategies for managing chronic pain and inflammatory conditions. The methodologies outlined in this guide provide a robust framework for preclinical research aimed at evaluating the efficacy and mechanism of action of new therapeutic agents targeting the this compound system.

References

- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. Evidence for regulatory diversity and auto-regulation at the TAC1 locus in sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]

Modulation of immune cells by Substance P signaling

An In-depth Technical Guide to the Modulation of Immune Cells by Substance P Signaling

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SP), a member of the tachykinin peptide family, is a key mediator in the interplay between the nervous and immune systems.[1][2] Primarily known for its role in pain transmission and neurogenic inflammation, SP exerts significant immunomodulatory effects by binding to its high-affinity neurokinin-1 receptor (NK1R) and, in some cells like mast cells, the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3][4][5] SP can be secreted by neurons and various immune cells, enabling autocrine and paracrine signaling that influences immune cell proliferation, migration, activation, and cytokine production. This regulation is pivotal in both homeostasis and the pathogenesis of inflammatory diseases. Understanding the precise signaling mechanisms and their quantitative outcomes is critical for developing novel therapeutics targeting the SP-receptor axis to treat inflammatory disorders, autoimmune diseases, and cancer. This document provides a comprehensive technical overview of SP's influence on major immune cell populations, detailing core signaling pathways, quantitative functional data, and key experimental protocols.

Core Signaling Pathways

This compound initiates its effects by binding to G protein-coupled receptors (GPCRs), primarily the NK1R. The full-length NK1R isoform is coupled to Gαq/11 proteins. This binding triggers a canonical signaling cascade involving the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, including ERK1/2 and p38, and transcription factors such as NF-κB and AP-1, which are master regulators of inflammatory gene expression.

In mast cells, SP can also signal through the MRGPRX2 receptor, which couples to Gαi and Gαq to induce robust degranulation and calcium mobilization, often independent of the classical NK1R pathway.

Modulation of Innate Immune Cells

SP is a potent regulator of innate immunity, influencing a wide array of cell types.

Macrophages

SP significantly enhances macrophage effector functions, including phagocytosis, chemotaxis, and the production of inflammatory mediators. It can also drive macrophage polarization, a critical process in inflammation and tissue repair. Notably, SP can directly induce the differentiation of pro-inflammatory (M1) macrophages into a tissue-repairing, M2-like phenotype (M2SP) by activating the PI3K/Akt/mTOR pathway. This effect can occur even in the presence of the potent M1-skewing cytokine IFNγ. Furthermore, SP stimulates macrophages to produce key cytokines and chemokines, including TNF-α, IL-1, IL-6, IL-10, and CXCL1.

Table 1: Quantitative Effects of this compound on Macrophages

| Cell Type | Species | SP Concentration | Effect | Measurement | Reference |

|---|---|---|---|---|---|

| Peritoneal Macrophages | Murine | 10⁻⁹ M (with LPS) | Synergistic induction of MIP-1α release | Western Blot | |

| GM-CSF-differentiated Macrophages | Murine | 100 nM | Induction of M2 markers (Arginase-1, CD206) | Flow Cytometry, Western Blot | |

| Macrophages | Human | Not specified | Enhanced TNF-α and IL-10 production | ELISA | |

| Macrophages | Murine | Not specified | Activation of NF-κB | EMSA |

| Macrophages | Murine | 100 nM | Increased CXCL1 secretion | ELISA | |

Mast Cells

Mast cells, which are critical in allergic reactions and neurogenic inflammation, are highly responsive to SP. They are often found in close proximity to SP-releasing sensory nerve fibers. SP is a potent inducer of mast cell degranulation, leading to the release of histamine, serotonin, proteases, and various inflammatory mediators. This activation can occur through both NK1R and, with high potency, the MRGPRX2 receptor.

Table 2: Quantitative Effects of this compound on Mast Cells

| Agonist | Cell Type | Assay | EC₅₀ / Concentration | Effect | Reference |

|---|---|---|---|---|---|

| This compound | LAD2 (Human Mast Cell Line) | Ca²⁺ Mobilization | 1.8 µM | Induces calcium influx | |

| This compound | LAD2 (Human Mast Cell Line) | β-hexosaminidase Release | 5.9 µM | Induces degranulation | |

| This compound | LAD2 (Human Mast Cell Line) | CCL2 Release | ~10 µM | Stimulates chemokine production |

| this compound | Rat Mesentery (in vivo) | Mast Cell Degranulation | 10⁻⁵ - 10⁻⁴ M | Significant increase in degranulated mast cells | |

Dendritic Cells (DCs)

SP modulates DC function, which is essential for bridging innate and adaptive immunity. SP and its receptors are expressed in both human and mouse DCs. SP can act as a chemoattractant for DCs and, upon activation with an NK1R agonist, can stimulate DCs to produce IL-12, promoting a Type 1 immune response. In other contexts, such as allergic reactions, SP released from sensory neurons can trigger the migration of specific dermal DC subsets (CD301b+) to draining lymph nodes, initiating a Type 2 immune response.

Neutrophils and Eosinophils

SP enhances the pro-inflammatory activities of granulocytes. It potentiates phagocytosis in neutrophils and acts as a chemoattractant, contributing to leukocyte recruitment at inflammatory sites. In eosinophils, SP stimulates activation, degranulation, superoxide release, and inhibits apoptosis, actions that may perpetuate the inflammatory cycle in allergic conditions like atopic dermatitis.

Modulation of Adaptive Immune Cells

SP also plays a critical role in regulating the adaptive immune response, primarily by modulating lymphocyte function.

T-Lymphocytes

SP is a co-stimulatory molecule for T-cell activation. It enhances the proliferation of T-cells in response to mitogens, an effect attributed to the upregulation of IL-2 and its receptor. This proliferative response is observed in cells from both healthy individuals and patients with rheumatoid arthritis. SP also stimulates T-cells to produce β-chemokines, such as Macrophage Inflammatory Protein-1β (MIP-1β), via an NK1R-dependent mechanism that involves NF-κB activation. This action enhances the recruitment of other immune cells to the site of inflammation.

Table 3: Quantitative Effects of this compound on T-Lymphocytes

| Cell Type | Species | SP Concentration | Effect | Measurement | Reference |

|---|---|---|---|---|---|

| Peripheral Blood Mononuclear Cells | Human | 10⁻¹⁰ M to 10⁻⁶ M | Dose-dependent enhancement of proliferation | [³H]thymidine incorporation | |

| Jurkat T-cell Line (J-SPR) | Human | 10⁻⁹ M | ~2.5-fold increase in MIP-1β mRNA | Real-Time PCR | |

| Jurkat T-cell Line (J-SPR) | Human | 10⁻⁹ M | ~3-fold increase in MIP-1β protein | ELISA |

| T-Lymphocytes | Human | 10⁻⁶ - 10⁻⁴ M | Dose-dependent rise in intracellular [Ca²⁺] | FACS | |

Key Experimental Protocols

Investigating the effects of this compound on immune cells involves a range of standard and specialized assays.

Calcium Mobilization Assay

This assay measures the rapid increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Preparation: Immune cells (e.g., LAD2 mast cells, T-lymphocytes) are harvested and washed.

-

Dye Loading: Cells are resuspended in a buffer (e.g., SIR-BSA) and incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM) for 1-2 hours at 37°C.

-

Washing: Excess dye is removed by washing the cells with a calcium-free buffer, which may contain an EGTA to chelate extracellular calcium.

-

Measurement: Cells are placed in a fluorometric plate reader or flow cytometer to measure baseline fluorescence.

-

Stimulation: this compound is added at various concentrations, and changes in fluorescence intensity are recorded over time (typically 2-5 minutes).

-

Data Analysis: The change in fluorescence is quantified as a peak response or area under the curve, reflecting the magnitude of calcium mobilization.

Mast Cell Degranulation (β-Hexosaminidase Release) Assay

This assay quantifies mast cell degranulation by measuring the activity of a granule-associated enzyme released into the supernatant.

Methodology:

-

Cell Seeding: Mast cells (e.g., LAD2) are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).

-

Stimulation: Cells are incubated with varying concentrations of this compound or control stimuli for a defined period (e.g., 30 minutes at 37°C).

-

Separation: The reaction is stopped by placing the tubes on ice. The cell suspension is then centrifuged to pellet the cells.

-

Lysate Preparation: A separate aliquot of unstimulated cells is lysed with a detergent (e.g., Triton X-100) to determine the total cellular β-hexosaminidase content.

-

Enzyme Assay: Aliquots of the cell-free supernatant and the total cell lysate are transferred to a new plate.

-

Substrate Addition: A substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer) is added to each well and incubated (e.g., 1-2 hours at 37°C).

-

Reaction Quench & Readout: The reaction is stopped with a high-pH buffer (e.g., glycine buffer), and the absorbance of the resulting colorimetric product is measured at ~405 nm.

-

Calculation: Degranulation is expressed as the percentage of total β-hexosaminidase released into the supernatant.

T-Lymphocyte Proliferation ([³H]Thymidine Incorporation) Assay

This classic assay measures cell proliferation by quantifying the incorporation of a radiolabeled nucleoside into newly synthesized DNA.

Methodology:

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) are isolated and cultured in 96-well plates.

-

Treatment: Cells are cultured in the presence or absence of this compound (at various concentrations) and stimulated with a suboptimal concentration of a mitogen like phytohaemagglutinin (PHA).

-

Incubation: Cells are cultured for a period of 3 days to allow for proliferation.

-

Radiolabeling: [³H]Thymidine is added to each well for the final 18-24 hours of culture.

-

Harvesting: Cells are harvested onto glass fiber filters using a cell harvester, which lyses the cells and traps the DNA on the filter.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: Proliferation is expressed as counts per minute (CPM), and the enhancing effect of SP is calculated relative to the mitogen-only control.

Conclusion and Therapeutic Implications

This compound is a multifaceted neuropeptide that acts as a potent modulator of both innate and adaptive immunity. Its ability to activate a broad range of immune cells—including macrophages, mast cells, and lymphocytes—positions the SP/NK1R signaling axis as a critical pathway in the orchestration of inflammatory responses. The quantitative data clearly demonstrate that SP, at physiologically relevant concentrations, can significantly enhance cell migration, degranulation, proliferation, and the production of inflammatory cytokines.

This central role in inflammation makes the SP/NK1R system an attractive therapeutic target. NK1R antagonists, such as the clinically approved antiemetic Aprepitant, have shown promise in preclinical models of inflammatory diseases, including neuroinflammation, inflammatory bowel disease, and arthritis. By blocking the pro-inflammatory actions of SP, these antagonists can limit damaging inflammatory responses without compromising acute immunity. The detailed understanding of the signaling pathways and experimental validation methods outlined in this guide provides a solid foundation for researchers and drug developers aiming to harness the therapeutic potential of modulating this compound signaling.

References

- 1. Neuropeptide this compound and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide this compound and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. The Therapeutic Potential of Targeting this compound/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Biology of the Substance P/NK-1R System

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Substance P (SP)/Neurokinin-1 Receptor (NK-1R) system is a critical component of neuronal signaling and inflammatory processes. This compound, an undecapeptide of the tachykinin family, is the preferential endogenous ligand for the NK-1R, a G protein-coupled receptor (GPCR).[1][2][3][4] This system is broadly distributed throughout the central and peripheral nervous systems and is implicated in a wide array of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, emesis, and affective disorders.[5] The interaction between SP and NK-1R initiates a cascade of intracellular signaling events that modulate cellular function. Consequently, the NK-1R has emerged as a significant therapeutic target, leading to the development of antagonists for conditions like chemotherapy-induced nausea and vomiting. This guide provides a detailed overview of the molecular and cellular biology of the SP/NK-1R system, focusing on its signaling pathways, quantitative pharmacology, and the experimental methodologies used for its investigation.

Molecular Characteristics

This compound (SP): A neuropeptide composed of 11 amino acids (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). It belongs to the tachykinin family, which shares a conserved C-terminal sequence (Phe-X-Gly-Leu-Met-NH₂) crucial for receptor activation.

Neurokinin-1 Receptor (NK-1R): A class A (rhodopsin-like) GPCR with 407 amino acid residues. It possesses the classic seven-transmembrane domain structure. Two isoforms of the human NK-1R exist due to alternative splicing: a full-length form and a truncated form lacking 96 residues at the C-terminus. The truncated form exhibits a 10-fold lower binding affinity for SP and a reduced capacity for calcium mobilization.

Signaling Pathways of the SP/NK-1R System

Activation of the NK-1R by this compound initiates multiple intracellular signaling cascades. The primary pathways involve coupling to heterotrimeric G proteins, particularly Gαq/11 and Gαs, as well as G protein-independent signaling mediated by β-arrestins.

G Protein-Dependent Signaling

The NK-1R preferentially couples to the Gαq/11 family of G proteins. Binding of SP induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gαq/11-GTP and Gβγ subunits, which then activate distinct downstream effectors.

-

Gαq/11 Pathway: The activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

DAG remains in the plasma membrane and, together with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a multitude of cellular proteins, leading to the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2), which can ultimately influence gene expression and cell proliferation.

-

-

Gαs Pathway: The NK-1R can also couple to Gαs proteins. Activated Gαs stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA), which phosphorylates various substrates to modulate cellular activity. Interestingly, some studies suggest that while SP can activate both Gq and Gs pathways, other tachykinins like Neurokinin A (NKA) are biased towards Gq signaling at the NK-1R.

β-Arrestin-Mediated Signaling and Internalization

Upon agonist binding and subsequent phosphorylation of the NK-1R's intracellular domains by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This process has two major consequences:

-

Desensitization: β-arrestin binding sterically hinders further G protein coupling, leading to a termination of the initial signal. This is a classic mechanism of homologous desensitization.

-

Internalization and Scaffolding: β-arrestins act as adaptors for clathrin-mediated endocytosis, causing the receptor to be internalized into endosomes. This internalization is crucial, as the SP/NK-1R/β-arrestin complex can function as a "signalosome" within the endosome, initiating a second wave of signaling. For the NK-1R, this β-arrestin-dependent pathway is required for the activation of MAP kinases like ERK1/2, which can then translocate to the nucleus to regulate cell proliferation. After internalization, the NK-1R can dissociate from β-arrestin and recycle back to the cell surface.

Quantitative Pharmacology Data

The interaction of ligands with the NK-1R is quantified by their binding affinity (Kᵢ or Kₔ) and their functional potency (EC₅₀ or IC₅₀). Below is a summary of representative data for the endogenous agonist and a common antagonist.

| Ligand | Receptor/Cell Type | Assay Type | Parameter | Value |

| This compound (Agonist) | Human NK-1R (CHO cells) | Radioligand Binding | Kᵢ (nM) | ~0.1 - 2.0 |

| Human NK-1R (HEK293 cells) | Inositol Phosphate Accumulation | EC₅₀ (nM) | ~1.4 - 2.6 | |

| Human Astrocytoma (U-373 MG) | Calcium Mobilization | EC₅₀ (nM) | ~1.3 | |

| Human NK-1R (SH-SY5Y cells) | Receptor Internalization | EC₅₀ (nM) | ~18 | |

| Aprepitant (Antagonist) | Human NK-1R | Radioligand Binding | Kᵢ (nM) | ~0.1 - 1.0 |

| - | Functional Antagonism | pA₂ | ~8.0 - 9.0 |

Note: Values are approximate and can vary significantly based on the specific cell line, radioligand, and experimental conditions used.

Experimental Protocols

Investigating the SP/NK-1R system involves a variety of established cellular and molecular biology techniques.

Radioligand Binding Assay (Competition)

This assay measures the affinity (Kᵢ) of a test compound by quantifying its ability to compete with a radiolabeled ligand for binding to the NK-1R.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing NK-1R in a cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in a binding buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Substance P), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Dry the filters and measure the trapped radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NK-1R activation, providing a readout of Gαq/11 pathway engagement.

Methodology:

-

Cell Culture: Plate cells endogenously or recombinantly expressing NK-1R in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4-AM) in a suitable buffer (e.g., Krebs buffer) for a specific time (e.g., 30-60 minutes) at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Washing: Gently wash the cells to remove excess extracellular dye.

-

Compound Addition & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading, then use an automated fluidics system to add varying concentrations of this compound (or other test compounds).

-

Data Acquisition: Immediately after compound addition, continuously measure the fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to calculate the EC₅₀.

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced translocation of NK-1R from the plasma membrane to intracellular compartments.

Methodology:

-

Cell Line: Use a cell line stably expressing a fluorescently-tagged NK-1R (e.g., NK-1R-GFP). Plate cells on glass-bottom dishes or multi-well plates suitable for microscopy.

-

Stimulation: Treat the cells with the agonist (e.g., this compound) at various concentrations and for different time points (e.g., 0-60 minutes) at 37°C. Include an untreated control.

-

Fixation and Staining: Fix the cells with paraformaldehyde. If desired, stain the nuclei with a fluorescent dye like DAPI to aid in cellular localization.

-

Imaging: Acquire images using a high-content imaging system or a confocal microscope.

-

Quantification: Use image analysis software to quantify the internalization. This can be done by measuring the redistribution of fluorescence from a diffuse membrane pattern to distinct intracellular puncta (endosomes). The percentage of cells showing internalization or the number/intensity of vesicles per cell can be calculated.

-

Data Analysis: Plot the internalization metric against agonist concentration or time to determine EC₅₀ or the time course (t₁/₂) of the process.

References

- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping this compound Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Separation of Substance P and Its Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substance P (SP) is an 11-amino acid neuropeptide that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and emotional responses.[1][2] It is a member of the tachykinin family and exerts its effects by binding to neurokinin receptors (NKRs), primarily the NK1 receptor (NK1R).[1] The biological activity of this compound is tightly regulated by its metabolic degradation. Enzymes in tissues and biological fluids cleave the full-length peptide into smaller fragments, or metabolites.[3][4] These metabolites, such as the C-terminal fragments SP(5-11) and SP(7-11) and the N-terminal fragment SP(1-4), can exhibit different biological activities compared to the parent peptide. For instance, some metabolites may retain the ability to increase intracellular calcium but lose the capacity to stimulate cyclic AMP (cAMP) production.

Understanding the metabolic profile of this compound is therefore critical for elucidating its precise physiological roles and for the development of therapeutic agents targeting the this compound system. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a powerful and widely used technique for separating, identifying, and quantifying this compound and its various metabolites in complex biological samples. This application note provides a detailed protocol for the separation and analysis of this compound and its key metabolites using RP-HPLC.

Signaling Pathway of this compound

This compound initiates its signaling cascade by binding to the G protein-coupled receptor, NK1R. This binding event can activate multiple intracellular signaling pathways depending on the cell type. The two primary pathways involve the activation of Gαq and Gαs proteins. Activation of Gαq stimulates the inositol trisphosphate/diacylglycerol (IP3/DAG) pathway, leading to an increase in intracellular calcium ([Ca]i). Simultaneously, activation of Gαs can stimulate adenylyl cyclase, resulting in the accumulation of cyclic AMP (cAMP). Interestingly, studies have shown that while this compound can activate both pathways, certain N-terminal metabolites lose the ability to increase cAMP while retaining their capacity to mobilize calcium, suggesting that metabolism can direct specific cellular responses.

Caption: this compound signaling via the NK1R activates both Ca²⁺ and cAMP pathways.

Experimental Workflow

The overall process for analyzing this compound and its metabolites from a biological matrix involves several key stages: sample collection and pretreatment, solid-phase extraction (SPE) for cleanup and concentration, separation by RP-HPLC, and finally, detection and quantification. This systematic workflow ensures the removal of interfering substances and improves the sensitivity and reliability of the analysis.

References

- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of this compound in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

- 3. Cellular metabolism of this compound produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for Substance P Analysis: A Guide to Sample Handling and Protease Inhibition

Introduction

Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, first isolated in 1931.[1][2] It is a key mediator in pain transmission, neurogenic inflammation, and immune responses.[2][3][4] SP exerts its effects by binding primarily to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) found on a wide variety of cells, including neurons, immune cells, and endothelial cells. The accurate quantification of this compound in biological samples is crucial for research in neurology, immunology, and drug development. However, SP has a very short half-life, ranging from seconds to minutes in tissues and blood, due to its rapid degradation by various proteases. This inherent instability presents a significant challenge for reliable measurement. These application notes provide detailed protocols and guidance on proper sample handling and effective protease inhibition to ensure the integrity and accurate quantification of this compound.

This compound Signaling Pathway

This compound binding to its high-affinity receptor, NK1R, initiates a cascade of intracellular signaling events. This activation stimulates G-proteins, leading to the activation of second messenger systems like inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP). These pathways, in turn, can activate mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2, ultimately modulating cellular processes like cytokine production, cell proliferation, and vasodilation.

Application Notes: Sample Handling & Protease Inhibition

The accurate measurement of this compound is critically dependent on the procedures used for sample collection, handling, and storage. Due to rapid enzymatic degradation, samples must be immediately chilled and treated with protease inhibitors to preserve the intact peptide.

Key Considerations:

-

Speed and Temperature: Blood samples should be placed on ice immediately after collection, and plasma or serum should be separated within one hour. Delays at room temperature lead to significant degradation of this compound.

-

Protease Inhibitors: The addition of a protease inhibitor cocktail to the collection tube is essential. Different enzymes, including metallopeptidases and serine proteases, are responsible for SP degradation. Therefore, a broad-spectrum cocktail is recommended.

-

Sample Type: this compound can be measured in various biological fluids, including plasma, serum, saliva, urine, and cell culture supernatants. However, levels and handling requirements may differ. For blood, EDTA plasma is often preferred.

-

Binding to Proteins: A significant portion of this compound in plasma can be non-specifically bound to large proteins like albumin. Some protocols utilize an extraction step (e.g., acid extraction) to release bound SP, which may lead to higher measured concentrations compared to unextracted samples. Simple acidification of the sample has also been shown to improve recovery without the need for solid-phase extraction.

Data on Protease Inhibition and Sample Handling

The choice of protease inhibitors and handling conditions significantly impacts the final measured concentration of this compound. The following tables summarize quantitative data from key studies.

Table 1: Recommended Protease Inhibitor Cocktails for this compound Analysis

| Inhibitor Cocktail Component | Target Protease Class | Typical Concentration | Source |

|---|---|---|---|

| Aprotinin | Serine Protease | 50 - 500 KIU/mL | |

| 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) | Serine Protease | 1 mM | |

| Leupeptin | Serine/Cysteine Protease | 100 µM | |

| Benzamidine | Serine Protease | 1 mM | |

| o-phenanthroline | Metalloprotease | 1 mM | |

| GM6001 | Broad-spectrum MMP/Neprilysin | 100 µM | |

| EDTA | Metalloprotease | Standard in collection tubes |

| Commercially available cocktails (e.g., Halt™) | Broad Spectrum | Per manufacturer's instructions | |

Table 2: Effect of Sample Handling Conditions on this compound Recovery

| Condition | Sample Type | Key Finding | Quantitative Result | Source |

|---|---|---|---|---|

| Protease Inhibitors vs. None | Rat Saphenous Nerve Tissue | Inhibitors significantly increased SP recovery in samples delayed for 10 min at room temp. | ~40 fmol/mg (no inhibitors) vs. ~70 fmol/mg (with inhibitors) | |

| Holding Temperature | Bovine Blood (held for 1 hr) | Holding on ice resulted in significantly higher recovery of intact SP compared to ambient temp. | SP concentration was significantly lower at ambient vs. ice bath temperature. | |

| Inhibitor Efficacy | Bovine Blood (held for 1 hr on ice) | Aprotinin (500 KIU/mL) was the most effective inhibitor of SP degradation. | SP concentration with aprotinin was significantly greater than with heparin or a commercial cocktail. |

| Extraction vs. No Extraction | Rhesus Macaque Plasma | Extraction yielded significantly different SP values depending on the EIA kit used. | Mean difference of -56.5 pg/mL (P < 0.01) with one kit. | |

Experimental Protocols

The following section provides detailed, step-by-step protocols for sample collection, processing, and analysis. An overview of the general workflow is presented below.

Protocol 1: Blood Sample Collection and Plasma Preparation

This protocol is designed to minimize the ex vivo degradation of this compound in blood samples.

Materials:

-

Pre-chilled vacuum collection tubes containing K2EDTA.

-

Protease Inhibitor Cocktail (see Table 1 for options, e.g., Aprotinin).

-

Ice bucket.

-

Refrigerated centrifuge (4°C).

-

Pipettes and polypropylene microcentrifuge tubes.

Procedure:

-

Prepare Collection Tubes: Prior to blood draw, add the desired protease inhibitor cocktail to the pre-chilled EDTA tubes. For example, add Aprotinin to a final concentration of 500 KIU/mL of whole blood.

-

Blood Collection: Collect blood via venipuncture directly into the prepared tube.

-

Immediate Chilling: Immediately after collection, gently invert the tube 8-10 times to mix the blood with the EDTA and inhibitors. Place the tube vertically in an ice bath.

-

Centrifugation: Within 1 hour of collection, centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C to separate the plasma.

-

Plasma Aliquoting: Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells. Transfer the plasma into pre-labeled polypropylene microcentrifuge tubes.

-

Storage: Immediately freeze the plasma aliquots at -20°C or, for long-term storage, at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Tissue Sample Extraction

This protocol is adapted from methods used to extract neuropeptides from nerve tissue.

Materials:

-

Extraction Buffer: Acid buffer (e.g., 2 M Acetic Acid or 1% Trifluoroacetic Acid) containing EDTA and a protease inhibitor cocktail.

-

Example Cocktail: 1 mM AEBSF, 2 µg/mL aprotinin, 100 µM leupeptin, 1 mM benzamidine.

-

-

Tissue homogenizer (e.g., bead beater or Dounce homogenizer).

-

Heating block or water bath.

-

Refrigerated centrifuge (4°C).

-

Polypropylene microcentrifuge tubes.

Procedure:

-

Tissue Collection: Excise the tissue of interest as quickly as possible. Either snap-freeze immediately in liquid nitrogen or proceed directly to homogenization.

-

Homogenization: Weigh the tissue and place it in a tube with ice-cold Extraction Buffer (e.g., 10 volumes of buffer to tissue weight). Homogenize thoroughly on ice until no visible tissue fragments remain.

-

Heat Inactivation: To further denature proteases, boil the homogenate for 10 minutes.

-

Centrifugation: Cool the sample on ice, then centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted this compound.

-

Storage: Aliquot the supernatant and store at -80°C until analysis.

Protocol 3: General this compound Immunoassay (Competitive EIA)

This protocol outlines the general steps for a competitive Enzyme Immunoassay (EIA), a common method for quantifying this compound. It is recommended to follow the specific instructions provided with your commercial assay kit.

Principle: In a competitive EIA, this compound in the sample competes with a fixed amount of enzyme-labeled (e.g., HRP-labeled) this compound for binding to a limited number of anti-Substance P antibody sites, which are typically coated on a microplate. The amount of enzyme activity is inversely proportional to the concentration of this compound in the sample.

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Bring all components to room temperature before use. Samples may require dilution in the provided assay buffer.

-

Standard Curve: Add the prepared standards to the appropriate wells of the microplate to generate a standard curve (e.g., from 39 pg/mL to 2,500 pg/mL).

-

Sample Addition: Add the prepared samples and controls to their designated wells.

-

Competitive Binding: Add the HRP-labeled this compound conjugate to all wells, followed by the primary antibody (unless the plate is pre-coated).

-

Incubation: Seal the plate and incubate for the specified time (e.g., 3 hours) at room temperature, often with shaking.

-

Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Substrate Reaction: Add the substrate solution (e.g., TMB) to each well. Incubate for a specified time (e.g., 30 minutes) to allow for color development.

-

Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of this compound in the samples by comparing their absorbance values to the standard curve, typically using a four-parameter logistic curve fit.

References

Application Note and Protocol: Solid-Phase Extraction of Substance P from Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide that plays a significant role in pain transmission, inflammation, and various physiological and pathophysiological processes.[1][2][3] It is a member of the tachykinin family and exerts its effects by binding to neurokinin receptors, primarily the neurokinin-1 receptor (NK1R).[1][4] Accurate quantification of this compound in biological fluids such as plasma, serum, saliva, and cerebrospinal fluid (CSF) is crucial for understanding its role in disease and for the development of novel therapeutics. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of this compound from complex biological matrices prior to analysis by methods such as enzyme-linked immunosorbent assay (ELISA) or mass spectrometry. This document provides a detailed protocol for the solid-phase extraction of this compound from biological fluids.

This compound Signaling Pathway

This compound initiates intracellular signaling by binding to the G protein-coupled NK1 receptor. This binding triggers the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately modulate neuronal excitability and inflammatory responses.

Caption: this compound Signaling Pathway.

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol is a general guideline and may require optimization depending on the specific biological fluid and the subsequent analytical method.

Materials:

-

SPE Cartridges: C18 reverse-phase cartridges (e.g., 200 mg)

-

Biological Fluid Sample (Plasma, Serum, Saliva, CSF)

-

1% Trifluoroacetic Acid (TFA) in water

-

Acetonitrile

-

Methanol

-

Assay Buffer (specific to the subsequent analytical method, e.g., ELISA)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Evaporator (e.g., centrifugal concentrator or nitrogen evaporator)

Procedure:

-

Sample Pre-treatment:

-

For plasma or serum, collect blood in appropriate tubes (e.g., SST for serum). Allow to clot and centrifuge to separate the serum/plasma.

-

Acidify the sample by adding an equal volume of 1% TFA in water. For instance, to 0.5 ml of plasma or serum, add 1.5 ml of 4% (vol/vol) acetic acid.

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed (e.g., 17,000 x g) for 15 minutes at 4°C to precipitate proteins and clarify the supernatant.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the manifold.

-

Condition the cartridges by passing 1 mL of acetonitrile through them.

-

Follow with 10-25 mL of 1% TFA in water. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the pre-treated and clarified supernatant onto the conditioned C18 cartridges.

-

Allow the sample to pass through the cartridge slowly and completely.

-

-

Washing:

-

Wash the cartridges to remove interfering substances. A typical wash step involves passing 3 mL of 1% TFA in water through the cartridge three times. Discard the wash eluate.

-

-

Elution:

-

Elute the bound this compound from the cartridge. A common elution solvent is a mixture of acetonitrile and 1% TFA in water (e.g., 60:40 v/v).

-

Apply 3 mL of the elution solvent slowly and collect the eluate in a clean collection tube.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness using a centrifugal concentrator under vacuum or a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of Assay Buffer for the subsequent analysis (e.g., ELISA).

-

Experimental Workflow

Caption: Solid-Phase Extraction Workflow for this compound.

Data Presentation: Quantitative Performance

The recovery of this compound using SPE can vary depending on the biological matrix and the specific protocol used. The following table summarizes typical performance data.

| Biological Fluid | SPE Sorbent | Elution Solvent | Recovery Rate (%) | Analytical Method | Reference |

| Plasma/Serum | C18 | Acetonitrile: 1% TFA in water (60:40) | Variable, optimization recommended | ELISA | |

| Cerebrospinal Fluid | C18 | Not specified | >80% (with LLE showing improvement over SPE) | Radioimmunoassay | |

| General Biological Fluids | C18 | Acetonitrile or Methanol based | Recovery increases with peptide hydrophobicity | HPLC-RIA |

Note: Recovery rates can be influenced by the binding of this compound to plasma proteins. Acidification of the sample helps to dissociate this compound from these proteins, improving recovery. It is recommended to determine extraction efficiency by spiking a known amount of this compound into paired samples.

Conclusion

Solid-phase extraction is an effective method for the purification and concentration of this compound from various biological fluids. The use of C18 reverse-phase cartridges with an optimized protocol involving sample acidification, appropriate washing, and elution steps can yield samples suitable for sensitive downstream analysis. Researchers should carefully validate the method for their specific application to ensure accurate and reproducible results.

References

Application Notes and Protocols for Rapid Detection of Substance P using a Microfluidic Immunoassay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide that plays a crucial role in pain perception, neurogenic inflammation, and various physiological and pathological processes.[1][2] Its detection and quantification in biological fluids are of significant interest for neuroscience research, diagnostics, and the development of novel therapeutics for inflammatory and pain-related disorders.[3][4] Traditional methods for this compound detection, such as enzyme-linked immunosorbent assay (ELISA) and radioimmunoassay (RIA), can be time-consuming, require large sample volumes, and involve complex procedures.[3]

Microfluidic immunoassays have emerged as a powerful alternative, offering advantages such as rapid analysis, reduced sample and reagent consumption, and the potential for point-of-care applications. This document provides detailed application notes and protocols for the development and execution of a microfluidic-based competitive immunoassay for the rapid and sensitive detection of this compound.

Signaling Pathway of this compound

This compound exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events. The activation of NK1R can lead to the stimulation of two main pathways: the inositol trisphosphate/diacylglycerol (IP3/DAG) pathway and the cyclic adenosine monophosphate (cAMP) pathway, depending on the cell type. These pathways ultimately modulate neuronal activity, immune cell function, and inflammatory responses.

Caption: Simplified signaling pathway of this compound upon binding to the NK1 receptor.

Quantitative Data Summary

The performance of microfluidic immunoassays for this compound and other small molecules can vary depending on the specific design, surface chemistry, and detection method. Below is a summary of reported performance characteristics.

| Parameter | Microfluidic Immunoassay (this compound) | Conventional ELISA (this compound) | Microfluidic Immunoassay (Other Small Molecules) |

| Limit of Detection (LOD) | 10 - 15.4 pg/mL | 3.9 - 9.76 pg/mL | 1.31 ng/mL |

| Dynamic Range | Not explicitly stated | 3.9 - 10,000 pg/mL | Not explicitly stated |

| Assay Time | ~10 minutes (read-out) | 3.5 hours | < 15 minutes |

| Sample Volume | 5 µL | 50 - 100 µL | ~20 µL |

| Detection Method | Electrochemical | Colorimetric | Colorimetric |

Experimental Protocols

Fabrication of PDMS Microfluidic Device

This protocol describes the fabrication of a polydimethylsiloxane (PDMS) microfluidic device using soft lithography.

Materials:

-

Silicon wafer

-

SU-8 photoresist

-

Photomask with desired channel design

-

PDMS prepolymer and curing agent (e.g., Sylgard 184)

-

Trichloro(1H,1H,2H,2H-perfluorooctyl)silane

-

Glass microscope slides

-

Plasma cleaner

Protocol:

-

Master Mold Fabrication:

-

Spin-coat a silicon wafer with SU-8 photoresist to the desired channel height.

-

Soft-bake the wafer to evaporate the solvent.

-

Place the photomask over the photoresist-coated wafer and expose it to UV light.

-

Post-exposure bake the wafer.

-

Develop the wafer by immersing it in an SU-8 developer to remove the unexposed photoresist, creating a master mold with the channel pattern in relief.

-

Hard-bake the master mold.

-

Silanize the master mold by placing it in a vacuum desiccator with a few drops of trichloro(1H,1H,2H,2H-perfluorooctyl)silane for 1 hour to facilitate subsequent PDMS peeling.

-

-

PDMS Casting:

-

Thoroughly mix the PDMS prepolymer and curing agent in a 10:1 (w/w) ratio.

-

Degas the mixture in a vacuum desiccator to remove air bubbles.

-

Pour the PDMS mixture over the master mold and cure it in an oven at 70°C for at least 2 hours.

-

Once cured, carefully peel the PDMS slab from the master mold.

-

Punch inlet and outlet holes in the PDMS slab using a biopsy punch.

-

-

Device Bonding:

-

Clean the PDMS slab and a glass microscope slide with isopropanol and deionized water, then dry them with a stream of nitrogen.

-

Treat the bonding surfaces of the PDMS slab and the glass slide with oxygen plasma for 30-60 seconds to activate the surfaces.

-

Bring the activated surfaces into contact to form an irreversible bond.

-

Place the bonded device on a hotplate at 70°C for 5-10 minutes to strengthen the bond.

-

Caption: Workflow for the fabrication of a PDMS microfluidic device.

Surface Functionalization and Antibody Immobilization

This protocol details the covalent immobilization of anti-Substance P antibodies onto the surface of the microfluidic channels.

Materials:

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Glutaraldehyde solution (2.5% in PBS)

-

Anti-Substance P antibody

-

Bovine Serum Albumin (BSA) solution (1% in PBS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Ethanol

Protocol:

-

Silanization:

-

Flow a 5% (v/v) APTES solution in 95% ethanol through the microfluidic channels for 10 minutes.

-

Incubate for 10 minutes at room temperature.

-

Wash the channels with ethanol, then dry with a stream of air.

-

Bake the device at 80°C for 20 minutes to stabilize the silane layer.

-

-

Antibody Immobilization:

-

Introduce a 2.5% glutaraldehyde solution into the channels and incubate for 30 minutes at room temperature. This acts as a crosslinker.

-

Wash the channels thoroughly with PBS.

-

Introduce a solution of anti-Substance P antibody (e.g., 100 µg/mL in PBS) into the channels and incubate for 1 hour at room temperature.

-

Wash the channels with PBS containing 0.05% Tween-20 (PBST) to remove unbound antibodies.

-

-

Blocking:

-

Flow a 1% BSA solution through the channels and incubate for 30 minutes to block any remaining non-specific binding sites.

-

Wash the channels with PBST. The device is now ready for the immunoassay.

-